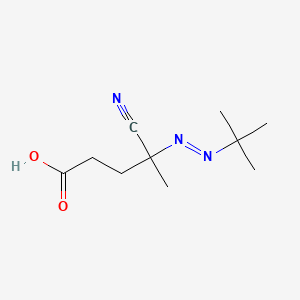
4-(tert-Butylazo)-4-cyanovaleric acid
Cat. No. B8724049
Key on ui cas rn:
25149-50-2
M. Wt: 211.26 g/mol
InChI Key: LPIJERWHZYVVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04129586
Procedure details


To a mixture of 10.2 grams (0.0876 mole) of levulinic acid in 25 ml. of water was added in the following sequence: 7.04 grams (0.0876 mole) of 50% sodium hydroxide, 5.88 grams (0.12 mole) of sodium cyanide and 10.9 grams (0.0438 mole) of t-butylhydrazine hydrochloride. The reaction mixture was stirred for 5 hours at room temperature, cooled to 5° C. and chlorine passed into the system holding the temperature below 15° C. until there was an increase in weight 10.0 grams (0.14 mole). After the chlorination was over, the product was extracted with methylene chloride, the methylene chloride solution washed twice with water, dried over anhydrous sodium sulfate, filtered, and the methylene chloride evaporated on a rotating evaporator to leave 9.70 grams (52.5% yield) of crude product. The crude material was recrystallized from benzene-pentane to give 8.0 grams of product having a melting range of 79°-81° C.






Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=O.[OH-].[Na+].[C-:11]#[N:12].[Na+].Cl.[C:15]([NH:19][NH2:20])([CH3:18])([CH3:17])[CH3:16].ClCl>O>[C:15]([N:19]=[N:20][C:4]([C:11]#[N:12])([CH3:6])[CH2:3][CH2:2][C:1]([OH:8])=[O:7])([CH3:18])([CH3:17])[CH3:16] |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
7.04 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
5.88 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)NN
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 5 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 15° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
an increase in weight 10.0 grams (0.14 mole)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
the methylene chloride solution washed twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methylene chloride evaporated on a rotating evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave 9.70 grams (52.5% yield) of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was recrystallized from benzene-pentane
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N=NC(CCC(=O)O)(C)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
